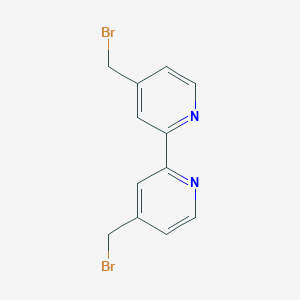

4,4'-Bis(bromomethyl)-2,2'-bipyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMRHOMYGPXALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134457-15-1 | |

| Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4,4'-Bis(bromomethyl)-2,2'-bipyridine. This bifunctional molecule is a cornerstone in coordination chemistry and a versatile building block in organic synthesis, materials science, and pharmaceutical development.

Core Physicochemical Properties

This compound is a solid organic compound distinguished by a 2,2'-bipyridine core functionalized with two reactive bromomethyl groups at the 4 and 4' positions.[1] This unique structure imparts both robust metal-chelating properties, via the bidentate nitrogen atoms, and high reactivity for synthetic modifications through its electrophilic bromomethyl sites.[1][2]

| Property | Data | Source |

| CAS Number | 134457-14-0 | [2][3] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [4][5] |

| Molecular Weight | 342.03 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| InChI Key | XCMRHOMYGPXALN-UHFFFAOYSA-N | [2][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the radical bromination of 4,4'-dimethyl-2,2'-bipyridine. An alternative route involves the direct bromination of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.[2]

This protocol details a widely used method for synthesizing the title compound via a free radical substitution mechanism.[2]

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Non-polar solvent (e.g., carbon tetrachloride, CCl₄)

Procedure:

-

Dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable volume of carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN, which generates free radicals.[2]

-

Maintain the reflux conditions and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide byproduct.

-

Wash the filtrate with an aqueous solution to remove any remaining impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization or flash chromatography to yield this compound as a solid.

Reactivity, Applications, and Logical Relationships

The dual functionality of this compound is the foundation of its extensive utility in various scientific fields.

As a Bidentate Ligand: The 2,2'-bipyridine core is a premier chelating ligand in coordination chemistry.[2] The two nitrogen atoms form stable, five-membered chelate rings with a vast number of transition metals, including Ruthenium(II), Iridium(III), and Iron(II).[1][2] This property is fundamental to its use in:

-

Photocatalysis: Forming the core of light-harvesting metal complexes.[1]

-

Luminescent Materials: Creating phosphorescent materials for OLEDs and fluorescent probes.[1]

-

Dye-Sensitized Solar Cells (DSSCs): As a component of sensitizer dyes that absorb light and inject electrons.[1]

As a Reactive Intermediate: The high reactivity of the bromomethyl groups makes the molecule an excellent electrophile for nucleophilic substitution reactions.[1][2] This allows for the straightforward introduction of diverse functionalities by reacting it with nucleophiles such as amines, alcohols, or thiols.[1] This versatility makes it a valuable building block for:

-

Pharmaceuticals and Agrochemicals: Serving as a scaffold for constructing complex, biologically active molecules.[2][6]

-

Materials Science: Acting as a linker for Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and for creating polymers with enhanced optical or conductive properties.[2][6][7]

-

Supramolecular Chemistry: Building intricate, self-assembled architectures.[2]

Comparative Analysis with Analogues

The properties of this compound can be contextualized by comparing it to its analogues:

-

4,4'-Bis(chloromethyl)-2,2'-bipyridine: The chloro-derivative is generally less reactive in nucleophilic substitution reactions compared to its bromo-counterpart because chlorine is a poorer leaving group. It is, however, extensively used in controlled radical polymerization.[2]

-

5,5'-Bis(bromomethyl)-2,2'-bipyridine: The altered placement of the bromomethyl groups to the 5,5' positions changes the molecule's symmetry. This isomeric difference significantly affects the coordination geometry of its resulting metal complexes and is utilized where specific steric factors are critical, such as in the self-assembly of certain luminescent materials.[2]

References

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | 134457-14-0 | Benchchem [benchchem.com]

- 3. 134457-14-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C12H10Br2N2 | CID 10893230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. 4,4'-Bis (bromomethyl)-2,2'-bipyridine - CD Bioparticles [cd-bioparticles.net]

Unveiling the Synthetic Versatility of 4,4'-Bis(bromomethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(bromomethyl)-2,2'-bipyridine is a key bifunctional building block in the realms of coordination chemistry and materials science. Its rigid bipyridyl core provides a robust chelating site for metal ions, while the two reactive bromomethyl groups offer versatile handles for post-synthetic modification. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role as a synthetic intermediate. While a definitive crystal structure for the free ligand is not publicly available at the time of this publication, this guide compiles essential data for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key identifiers and properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₀Br₂N₂ |

| Molecular Weight | 342.03 g/mol [1] |

| CAS Number | 134457-14-0[1] |

| Appearance | Off-white crystalline solid (typical) |

| Solubility | Soluble in many organic solvents |

Crystallographic Data

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for the free ligand this compound. However, typical crystallographic data for metal complexes incorporating this ligand provide insights into its coordination behavior.

| Parameter | Typical Value | Significance |

| M-N Bond Length | 2.0 - 2.2 Å | Indicates the strength of the metal-ligand bond.[1] |

| N-M-N Bite Angle | 80° - 83° | Characterizes the chelation of the bipyridine ligand.[1] |

| Dihedral Angle between Pyridine Rings | 0° - 10° | Indicates the planarity of the bipyridine ligand upon coordination.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 4,4'-dimethyl-2,2'-bipyridine. The following is a detailed experimental protocol adapted from established synthetic methods.

Radical Bromination of 4,4'-Dimethyl-2,2'-bipyridine

This widely used method employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield pure this compound.

Role as a Versatile Synthetic Intermediate

The utility of this compound stems from its bifunctional nature. The two nitrogen atoms of the bipyridine core serve as a strong chelating unit for a wide range of metal ions, while the reactive bromomethyl groups are susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, making it a valuable precursor for creating more complex molecules with tailored properties.[1]

Logical Relationships of this compound in Synthesis

Caption: Versatility of this compound.

Applications in Research and Development

The unique structural features of this compound have led to its use in a variety of applications:

-

Ligand Synthesis: It is a primary precursor for the synthesis of more elaborate bipyridine-based ligands. The bromomethyl groups can be converted to a wide range of functionalities, including amines, ethers, thioethers, and phosphonates, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the bipyridine unit to coordinate to metal centers and the potential for the bromomethyl groups to undergo further reactions make it a valuable building block for the construction of one-, two-, and three-dimensional coordination polymers and MOFs.

-

Supramolecular Chemistry: The rigid bipyridine scaffold is ideal for the construction of macrocycles and other complex supramolecular architectures through reactions at the bromomethyl positions.

-

Materials Science: It is used in the development of functional materials, including polymers with specific electronic or optical properties, and as a component in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).

Conclusion

This compound is a highly versatile and valuable compound for researchers in chemistry and materials science. While the absence of a publicly available crystal structure for the free ligand is a current limitation, the well-established synthetic protocols and its demonstrated utility as a precursor to a vast array of functional molecules underscore its importance. This guide provides the essential technical information required for its effective application in the laboratory.

References

An In-depth Technical Guide to the Solubility of 4,4'-Bis(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a key building block in supramolecular chemistry, materials science, and pharmaceutical research. This document details the compound's solubility in various solvents, provides experimental protocols for its synthesis and purification, and visualizes key chemical processes.

Core Properties of this compound

| Property | Value |

| CAS Number | 134457-14-0 |

| Molecular Formula | C₁₂H₁₀Br₂N₂ |

| Molecular Weight | 342.03 g/mol |

| Appearance | Solid |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for reactions involving this compound.[1] |

| Dimethyl sulfoxide (DMSO) | Soluble | Another common solvent for reactions and analysis.[1] | |

| Acetonitrile | Partially Soluble | Used as a solvent in some synthetic procedures.[2] | |

| Polar Protic | Ethanol | Sparingly Soluble (Hot) | Can be used for recrystallization, indicating lower solubility at room temperature.[2] |

| Methanol | Likely Soluble | A related compound, 4-(bromomethyl)-4'-methyl-2,2'-bipyridine, is soluble in methanol. | |

| Non-Polar | Carbon Tetrachloride | Sparingly Soluble | Used as a solvent in radical bromination synthesis, suggesting some solubility.[1] |

| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Used for extraction during workup procedures.[2] |

| Chloroform | Likely Soluble | A related bipyridine derivative shows solubility in chloroform.[3] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a solvent in the synthesis from 4,4'-dimethyl-2,2'-bipyridine.[2] |

| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | Employed as a mobile phase in column chromatography for purification.[2] |

Experimental Protocols

Synthesis of this compound via Radical Bromination

This protocol is adapted from the synthesis of related brominated bipyridine derivatives and is a common method for the bromination of benzylic positions.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.[1]

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.[2]

-

Alternatively, the product can be purified by recrystallization from hot ethanol.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound.

Logical Relationship: Reactivity in Nucleophilic Substitution

The utility of this compound stems from the high reactivity of its bromomethyl groups in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.[1]

Caption: Nucleophilic substitution reactivity.

References

An In-depth Technical Guide on 4,4'-Bis(bromomethyl)-2,2'-bipyridine: Synthesis, Reactivity, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a versatile bifunctional molecule widely utilized in coordination chemistry and materials science. The document will cover its synthesis, key reactive properties, and significant applications.

Disclaimer: Despite a thorough search of publicly available scientific literature, specific experimental data regarding the thermal stability and decomposition pathways of this compound, including thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data, could not be located. Therefore, this guide will focus on the well-documented aspects of its synthesis and chemical behavior.

General Properties

This compound is a solid organic compound featuring a bipyridine core functionalized with two bromomethyl groups. These reactive groups are key to its utility as a versatile building block.

| Property | Value |

| CAS Number | 134457-14-0 |

| Molecular Formula | C₁₂H₁₀Br₂N₂ |

| Molecular Weight | 342.03 g/mol |

| Synonyms | 4,4'-Bis(bromomethyl)-bipyridine |

Synthesis of this compound

A common and widely used method for the synthesis of this compound is the free-radical bromination of 4,4'-Dimethyl-2,2'-bipyridine.[1]

This synthesis is typically performed using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride.[1]

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates free radicals.[1]

-

Propagation:

-

AIBN radicals abstract a hydrogen atom from the methyl groups of 4,4'-Dimethyl-2,2'-bipyridine, forming a stabilized benzylic-type radical.[1]

-

This radical then reacts with NBS to yield the brominated product and a succinimidyl radical.[1]

-

The succinimidyl radical continues the chain reaction by abstracting another hydrogen from a methyl group of the starting material.[1]

-

-

Termination: The reaction is terminated when radicals combine.

The reaction is typically carried out under reflux conditions.[1] It is important to note that this method can sometimes lead to a mixture of mono- and di-brominated products, which may necessitate further purification steps.[1]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from its bifunctional nature, possessing both highly reactive bromomethyl groups and a robust chelating bipyridine core.[1]

The bromomethyl groups are susceptible to nucleophilic substitution reactions.[1] This reactivity is enhanced by the electron-withdrawing nature of the bipyridine core.[1] This allows for the straightforward introduction of a variety of functional groups, making it a valuable precursor for more complex molecules.[1] Common nucleophiles that react with the bromomethyl groups include amines, thiols, and alkoxides.[1]

The two nitrogen atoms of the bipyridine core act as a strong chelating unit, readily coordinating with a wide range of metal ions to form stable complexes.[1] The presence of the bromomethyl groups can influence the electronic properties of the bipyridine ligand and, consequently, the properties of the resulting metal complex.[1]

The dual functionality of this compound makes it a valuable component in several areas of research and development:

-

Ligand Synthesis: It serves as a key intermediate for the preparation of more elaborate and functionalized bipyridine ligands for use in catalysis and materials science.[2]

-

Supramolecular Chemistry: The rigid structure of the bipyridine core makes it an ideal building block for the construction of supramolecular assemblies and metallosupramolecular architectures.[1]

-

Materials Science: It is used to incorporate bipyridine units into polymers and to synthesize metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[3][4] These materials have potential applications in areas such as gas storage, catalysis, and optoelectronics.[2][3][4] For instance, it has been used in the development of materials for dye-sensitized solar cells and luminescent materials.[1][2]

Caption: Logical relationships of this compound's properties and applications.

Conclusion

References

An In-depth Technical Guide to the Electrochemical Behavior of 4,4'-Bis(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(bromomethyl)-2,2'-bipyridine is a versatile bifunctional molecule widely employed in the synthesis of novel ligands, functional materials, and potential therapeutic agents. Its unique structure, combining a redox-active bipyridine core with reactive bromomethyl groups, imparts a rich and complex electrochemical profile. This technical guide provides a comprehensive overview of the expected electrochemical behavior of this compound, drawing upon the established principles of bipyridine electrochemistry and the known reactivity of organobromine compounds. This document details the probable redox pathways, offers standardized experimental protocols for electrochemical analysis, and presents key data in a structured format to facilitate further research and application in drug development and materials science.

Introduction

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry and materials science due to its exceptional ability to form stable complexes with a wide range of metal ions. The resulting metal complexes exhibit diverse and often tunable electrochemical and photophysical properties, leading to their application in catalysis, sensing, and molecular electronics. The introduction of functional groups onto the bipyridine ring system allows for the fine-tuning of these properties and the covalent integration of the bipyridine unit into larger molecular architectures.

This compound stands out as a particularly useful derivative. The two bromomethyl groups at the 4 and 4' positions are highly reactive towards nucleophilic substitution, providing a convenient handle for the attachment of various functionalities. Furthermore, these groups are themselves electrochemically active and are expected to undergo reductive cleavage. Understanding the intrinsic electrochemical behavior of the parent molecule is therefore crucial for predicting and interpreting the properties of its derivatives and coordination compounds.

This guide will explore the anticipated electrochemical characteristics of this compound, focusing on the redox processes associated with both the bipyridine core and the bromomethyl substituents.

Expected Electrochemical Behavior

The electrochemical behavior of this compound is expected to be a composite of the redox processes of the bipyridine moiety and the reductive cleavage of the carbon-bromine bonds.

Redox Behavior of the 2,2'-Bipyridine Core

The 2,2'-bipyridine ligand is known to undergo reversible one-electron reduction steps. The first reduction typically occurs at a potential of around -2.2 V versus a standard reference electrode in aprotic solvents like acetonitrile or dimethylformamide. This process leads to the formation of a radical anion. A second, more negative reduction potential can often be observed, corresponding to the formation of a dianion. The exact potentials are sensitive to the solvent, supporting electrolyte, and the presence of any substituents on the bipyridine rings.

Reduction of the Bromomethyl Groups

Organobromine compounds are known to undergo irreversible electrochemical reduction, leading to the cleavage of the carbon-bromine bond. This process typically involves a two-electron transfer and results in the formation of a carbanion and a bromide ion. For benzylic bromides, such as the bromomethyl groups in this compound, this reduction is expected to occur at moderately negative potentials. The resulting carbanion is highly reactive and can undergo subsequent chemical reactions, such as protonation by the solvent or reaction with other electrophiles present in the solution. It is also plausible that the reduction proceeds via a one-electron pathway to form a radical intermediate, which can then dimerize or abstract a hydrogen atom.

The overall electrochemical profile is therefore predicted to show at least two distinct reductive features: one associated with the bipyridine core and another with the bromomethyl groups. The relative positions of these reduction waves will depend on the specific experimental conditions.

Quantitative Data Summary

While specific experimental data for the electrochemical behavior of this compound is not extensively reported in the literature, the following table summarizes the expected ranges for key electrochemical parameters based on the behavior of similar bipyridine and organobromine compounds. These values should be considered as estimates and require experimental verification.

| Parameter | Bipyridine Core Reduction | Bromomethyl Group Reduction |

| Anodic Peak Potential (Epa) | Varies (typically coupled with reduction) | Not applicable (irreversible) |

| Cathodic Peak Potential (Epc) | ~ -2.2 V (vs. SCE) | -1.0 to -1.8 V (vs. SCE) |

| Formal Potential (E°') | Dependent on reversibility | Not applicable (irreversible) |

| Diffusion Coefficient (D) | ~ 1 x 10-5 cm2/s | ~ 1 x 10-5 cm2/s |

| Number of Electrons (n) | 1 (for the first reduction) | 2 (overall) |

Note: Potentials are highly dependent on the solvent, supporting electrolyte, and reference electrode used. The diffusion coefficient is an estimate for a small organic molecule in a common organic solvent.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reliable and reproducible electrochemical data. The following section outlines a comprehensive methodology for the cyclic voltammetry analysis of this compound.

Materials and Reagents

-

Analyte: this compound (high purity)

-

Solvent: Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF), anhydrous, electrochemical grade

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous solvents, a silver/silver ion (Ag/Ag+) pseudo-reference electrode can be used, which should be calibrated against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.

-

Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode, or Gold (Au) disk electrode (typically 3 mm diameter)

-

Counter Electrode: Platinum wire or graphite rod

-

Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm) on polishing pads

-

Inert Gas: High-purity Argon or Nitrogen

Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry is required.

Electrode Preparation

-

Working Electrode Polishing:

-

Mechanically polish the working electrode surface using progressively finer alumina slurries (1.0 µm, then 0.3 µm, and finally 0.05 µm) on separate polishing pads.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (acetonitrile or DMF) between each polishing step.

-

Sonnicate the electrode in the solvent for 2-5 minutes to remove any adhered polishing material.

-

Dry the electrode under a stream of inert gas.

-

Experimental Procedure for Cyclic Voltammetry

-

Prepare the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., acetonitrile) to a final concentration of 0.1 M.

-

Prepare the Analyte Solution: Prepare a stock solution of this compound in the electrolyte solution at a concentration of 1-5 mM.

-

Deoxygenate the Solution: Transfer the analyte solution to the electrochemical cell. Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Assemble the Electrochemical Cell: Insert the polished working electrode, the reference electrode, and the counter electrode into the cell, ensuring the tip of the reference electrode is positioned close to the working electrode surface.

-

Perform the Cyclic Voltammetry Scan:

-

Set the initial and final potentials to a value where no faradaic current is observed (e.g., 0 V).

-

Set the switching potential to a sufficiently negative value to observe the reduction of both the bromomethyl groups and the bipyridine core (e.g., -2.5 V).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan in the negative direction.

-

Record the resulting cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the proposed electrochemical pathways for this compound.

Caption: A generalized workflow for performing cyclic voltammetry experiments.

Quantum Chemical Analysis of 4,4'-Bis(bromomethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(bromomethyl)-2,2'-bipyridine is a versatile bifunctional organic compound. It incorporates a bipyridine core, known for its strong chelating properties with various metal ions, and reactive bromomethyl groups that are amenable to nucleophilic substitution.[1][2] This dual functionality makes it a valuable building block in the synthesis of functionalized ligands for catalysis, advanced materials, and pharmaceutical intermediates.[3]

Quantum chemical calculations offer a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of such molecules.[4] By employing methods like Density Functional Theory (DFT), researchers can gain deep insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and vibrational modes, which are crucial for understanding and predicting the chemical behavior of this compound in various applications.[1][4]

Computational Methodology

The following section outlines a typical and robust computational protocol for performing quantum chemical calculations on this compound, based on methodologies applied to similar pyridine derivatives.[4][5][6]

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package like Gaussian 09.[4] The initial molecular geometry of this compound would be constructed and then optimized without constraints. The optimization and subsequent calculations would utilize Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost.

Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice.[4][7] A 6-311G(d,p) basis set would be employed to provide a good description of the electronic structure.[4][5][6]

Calculation Types

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Properties: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges are computed.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.

The logical workflow for these calculations is depicted in the diagram below.

Caption: Computational workflow for quantum chemical analysis.

Predicted Molecular Properties

This section presents the expected quantitative data from the quantum chemical calculations. The values are based on the analysis of 2,6-bis(bromo-methyl)pyridine and serve as a reliable estimate for this compound.[4][5]

Optimized Geometric Parameters

The geometry optimization provides key information about the molecule's three-dimensional structure. The following table summarizes the expected bond lengths and angles.

| Parameter | Atom Pair/Triplet | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | ||

| C-C (pyridine) | 1.38 - 1.40 Å | |

| C-N (pyridine) | 1.33 - 1.35 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| C-CH2 | ~1.50 Å | |

| C-H (methylene) | ~1.08 Å | |

| C-Br | ~1.95 Å | |

| Bond Angles (°) | ||

| C-C-C (pyridine) | 118 - 121° | |

| C-N-C (pyridine) | ~117° | |

| C-C-Br | ~110° | |

| H-C-H | ~109° |

Data adapted from calculations on 2,6-bis(bromo-methyl)pyridine.[4]

Electronic and Reactivity Descriptors

The electronic properties of the molecule are fundamental to its chemical behavior. The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.[4]

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | > 4.0 Debye | Polarity and intermolecular interactions |

Data adapted from calculations on 2,6-bis(bromo-methyl)pyridine.[4]

The relationship between these key electronic parameters is illustrated in the diagram below.

Caption: Relationship between frontier orbitals and molecular properties.

Predicted Vibrational Frequencies

Vibrational analysis can predict the key stretching and bending modes that would be observed in an experimental IR spectrum. This is invaluable for compound identification and characterization.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) |

| C-H stretching (pyridine) | 3050 - 3100 cm⁻¹ |

| C-H stretching (methylene) | 2950 - 3000 cm⁻¹ |

| C=C / C=N stretching | 1400 - 1600 cm⁻¹ |

| C-C stretching | 1000 - 1200 cm⁻¹ |

| C-Br stretching | 600 - 700 cm⁻¹ |

Data adapted from calculations on 2,6-bis(bromo-methyl)pyridine.[4]

Conclusion

This technical guide outlines the expected outcomes of a comprehensive quantum chemical study on this compound using DFT calculations. While specific experimental or calculated data for this molecule is not yet published, the analysis of a close analogue provides a strong predictive framework. The calculated geometric parameters, electronic properties, and vibrational frequencies offer crucial insights for researchers in materials science and drug development. These theoretical data can guide synthetic efforts, help rationalize experimental observations, and predict the reactivity and coordination behavior of this important bipyridine derivative.

References

- 1. This compound | 134457-14-0 | Benchchem [benchchem.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. nbinno.com [nbinno.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scispace.com [scispace.com]

Coordination Chemistry of 4,4'-Bis(bromomethyl)-2,2'-bipyridine with Metal Ions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a versatile ligand that merges the robust chelating properties of the bipyridine scaffold with the synthetic utility of reactive bromomethyl functional groups. This document details the synthesis of the ligand, its coordination behavior with a range of metal ions, and the subsequent functionalization of the resulting complexes. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical workflows and relationships to facilitate application in catalysis, materials science, and medicinal chemistry.

Introduction

Bipyridine derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable chelate complexes with a vast array of metal ions.[1][2] The 2,2'-bipyridine (bpy) scaffold, in particular, acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a highly stable five-membered ring.[1] This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes.[1] These complexes are pivotal in diverse fields, from catalysis and materials science to the development of advanced therapeutics.[1][3]

The ligand this compound (hereafter referred to as BMBP) is a bifunctional molecule of significant interest. It retains the fundamental N,N'-chelating capability of the parent bipyridine core while introducing two highly reactive bromomethyl groups at the 4 and 4' positions.[1][3] This dual nature makes BMBP not only a strong coordinating ligand but also a powerful synthetic intermediate.[1] The bromomethyl groups are susceptible to nucleophilic substitution, providing a versatile handle for post-coordination modification and allowing for the covalent linkage of the metal complex to other molecules, surfaces, or polymer chains.[1][3] This unique characteristic has positioned BMBP and its complexes as valuable building blocks in the construction of supramolecular assemblies, functional polymers, metal-organic frameworks (MOFs), and targeted drug delivery systems.[1][3]

Synthesis of this compound

The synthesis of BMBP can be achieved through several routes, primarily starting from 4,4'-dimethyl-2,2'-bipyridine. The choice of method often depends on the desired yield, purity, and scalability.

Radical Bromination of 4,4'-Dimethyl-2,2'-bipyridine

A common method involves the free-radical bromination of 4,4'-dimethyl-2,2'-bipyridine.[1] This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride under reflux.[1] The mechanism proceeds via the generation of a stabilized benzylic-type radical at the methyl positions, which then reacts with NBS.[1] However, this method can suffer from poor selectivity, often producing a mixture of mono-, di-, and poly-brominated products, which complicates purification and can lead to lower yields of the desired dibrominated compound.[1][4]

Halogenation of Hydroxymethyl Precursors

An alternative route involves the conversion of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine to BMBP. This is typically achieved by treating the diol with a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) under reflux conditions.[1] This nucleophilic substitution method can offer cleaner reactions compared to radical bromination, though it requires the prior synthesis of the hydroxymethyl precursor.[4]

Halogenation via Trimethylsilyl (TMS) Intermediates

A highly efficient and selective method for the synthesis of halomethyl-bipyridines involves the use of trimethylsilyl (TMS) intermediates.[4][5] In this approach, 4,4'-dimethyl-2,2'-bipyridine is first deprotonated with a strong base like lithium diisopropylamide (LDA) and then quenched with trimethylsilyl chloride (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine.[5] This intermediate is then treated with an electrophilic halogen source, such as hexachloroethane for chlorination or, by extension, a suitable bromine source for bromination.[4][5] This method benefits from nearly quantitative yields and minimal byproduct formation.[4]

// Nodes start [label="4,4'-Dimethyl-2,2'-bipyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Path 1: Radical Bromination reagent1 [label="NBS, AIBN\n(Radical Bromination)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="this compound\n(BMBP)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; byproducts1 [label="Mixture of mono- and\npoly-brominated species", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Path 2: TMS Intermediate step2a [label="1. LDA\n2. TMSCl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="4,4'-Bis[(trimethylsilyl)methyl]-\n2,2'-bipyridine", fillcolor="#FBBC05", fontcolor="#202124"]; step2b [label="Electrophilic\nBromine Source", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Path 3: Hydroxymethyl Intermediate start3 [label="4,4'-Bis(hydroxymethyl)-\n2,2'-bipyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent3 [label="HBr / H₂SO₄\n(Nucleophilic Substitution)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> reagent1 [label="Low Selectivity"]; reagent1 -> product; reagent1 -> byproducts1 [style=dashed];

start -> step2a [label="High Selectivity"]; step2a -> intermediate2; intermediate2 -> step2b; step2b -> product;

start3 -> reagent3; reagent3 -> product; } caption: "Figure 1: Synthetic pathways to BMBP."

Comparison of Synthetic Methods

| Method | Reagents | Typical Yield | Selectivity | Key Advantages | Key Disadvantages | Reference |

| Radical Bromination | NBS, AIBN | 60-65% | Moderate | One-step from dimethyl-bpy | Formation of multiple byproducts, difficult purification | [1] |

| Via Hydroxymethyl | HBr, H₂SO₄ | Moderate to High | High | Cleaner reaction profile | Requires multi-step precursor synthesis | [1][4] |

| Via TMS Intermediate | LDA, TMSCl, Halogen Source | ~97% | High | High yield, few byproducts, clean reaction | Requires stoichiometric strong base, moisture-sensitive | [1][4] |

Coordination Chemistry and Properties

Coordination Modes

The coordination of BMBP to metal ions is primarily dictated by the two nitrogen atoms of the bipyridine core, which serve as a robust chelating unit.[1] It readily functions as a bidentate ligand, forming a stable five-membered ring with a single metal center.[1] This coordination behavior is observed with a wide range of transition metals, including ruthenium, iron, cobalt, copper, rhodium, palladium, and platinum.[1][6] The resulting complexes typically adopt geometries common for the respective metal ion, such as octahedral for Ru(II) and Fe(II) or square-planar for Pd(II) and Pt(II).[6][7]

While there is extensive literature on lanthanide and actinide complexes with related bipyridine and phenanthroline ligands for applications in luminescence and nuclear waste separation, specific studies detailing the coordination of BMBP with f-block elements are less common.[8][9] However, the fundamental bipyridine core is expected to form stable complexes with these ions as well.

// Nodes ligand [label="BMBP Ligand\n(C₁₂H₁₀Br₂N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; metal [label="Metal Ion (Mⁿ⁺)\ne.g., Ru²⁺, Pd²⁺", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; complex [label="[M(BMBP)ₓ]ⁿ⁺\nInitial Complex", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu⁻)\ne.g., R-S⁻, R-O⁻, N₃⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; functionalized_complex [label="[M(BMBP-Nu)ₓ]ⁿ⁺\nFunctionalized Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Invisible node for centering center [shape=point, style=invis];

// Edges ligand -> center [dir=none]; metal -> center [dir=none]; center -> complex [label="Coordination\n(Chelation)"]; complex -> functionalized_complex [label="Nucleophilic\nSubstitution (Sₙ2)"]; nucleophile -> functionalized_complex; } caption: "Figure 2: Coordination and subsequent functionalization."

Spectroscopic and Structural Properties

The coordination of BMBP to a metal center induces significant changes in its spectroscopic properties, which are useful for characterization.

-

NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the bipyridine ring undergo a downfield shift upon coordination to a metal ion. This is a characteristic indicator of complex formation. The analysis of chemical shifts, especially of the H5/H5' and H6/H6' protons, can provide valuable information about the binding mode and the electronic environment of the complex, even in multinuclear assemblies.[6][10]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including metal-nitrogen bond lengths, bite angles (N-M-N), and the overall geometry of the coordination sphere. For example, in square-planar d⁸ metal complexes like those of Pd(II) and Pt(II), the bipyridine ligand enforces a specific geometry that influences the reactivity of the other coordination sites.[6]

-

Stability Constants: The stability constant (K) is a thermodynamic measure of the affinity between a metal ion and a ligand.[11][12] Bipyridine ligands form highly stable complexes, and this stability is a key factor in their widespread use.[1] While specific stability constants for BMBP are not widely reported, they are expected to be comparable to other 4,4'-disubstituted-2,2'-bipyridine ligands. The overall stability constant (βn) for the formation of a complex like [M(bpy)₃]²⁺ is the product of the stepwise stability constants (K₁, K₂, K₃).[12][13]

| Parameter | Free BMBP (Typical) | Coordinated BMBP (Typical) | Significance |

| ¹H NMR (H6, H6') | ~8.6 ppm | > 8.7 ppm | Downfield shift indicates N-coordination and electron withdrawal by the metal center.[6][10] |

| ¹H NMR (H3, H3') | ~8.4 ppm | > 8.5 ppm | Shift is indicative of coordination. |

| M-N Bond Length | N/A | 2.0 - 2.2 Å | Varies with metal ion and its oxidation state; provides insight into bond strength. |

| N-M-N Bite Angle | N/A | 75 - 82° | Constrained by the five-membered chelate ring geometry. |

Note: Specific NMR shifts and structural parameters are highly dependent on the metal center, its oxidation state, other ligands present, and the solvent.

Experimental Protocols

General Synthesis of a Mononuclear Metal Complex (e.g., [Ru(bpy)₂(BMBP)]Cl₂)

This protocol is a representative example for the synthesis of a transition metal complex. Stoichiometry, solvent, and reaction conditions should be optimized for each specific metal-ligand system.

-

Reagents and Setup:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent)

-

This compound (BMBP) (1 equivalent)

-

Solvent: Ethanol/Water mixture (e.g., 3:1 v/v)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen).

-

-

Procedure:

-

Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O in the ethanol/water solvent mixture in the round-bottom flask.

-

Add the BMBP ligand to the solution.

-

Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Precipitate the product by adding a saturated solution of an appropriate counter-ion salt (e.g., NH₄PF₆ if a PF₆⁻ salt is desired) or by adding a non-polar solvent like diethyl ether.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

Wash the collected solid with water, followed by a small amount of cold ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) or by column chromatography on silica gel or alumina.

-

Post-Coordination Nucleophilic Substitution

This protocol outlines the functionalization of the bromomethyl groups after complexation.

-

Reagents and Setup:

-

[M(BMBP)ₓ]ⁿ⁺ complex (1 equivalent)

-

Nucleophile (e.g., sodium thiophenolate, sodium azide) (2.2 equivalents)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile.

-

Schlenk flask under an inert atmosphere.

-

-

Procedure:

-

Dissolve the metal-BMBP complex in the anhydrous solvent.

-

In a separate flask, dissolve the nucleophile.

-

Slowly add the nucleophile solution to the solution of the complex at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

-

Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the bromomethyl signal (~4.8 ppm) and the appearance of a new signal corresponding to the substituted methylene group.

-

Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

-

Purify the resulting functionalized complex using appropriate precipitation, recrystallization, or chromatographic techniques.

-

Applications in Research and Drug Development

The dual functionality of BMBP makes its metal complexes highly valuable in several advanced applications.

// Core Node core [label="[Metal(BMBP)] Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Level 1 Nodes catalysis [label="Catalysis", fillcolor="#FBBC05", fontcolor="#202124"]; materials [label="Materials Science", fillcolor="#34A853", fontcolor="#FFFFFF"]; pharma [label="Drug Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 2 Nodes (Applications) cat_app1 [label="Cross-Coupling Reactions\n(e.g., Pd-catalyzed)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_app2 [label="Photoredox Catalysis", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

mat_app1 [label="Functional Polymers", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; mat_app2 [label="Metal-Organic Frameworks\n(MOFs)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; mat_app3 [label="Luminescent Probes", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

pharma_app1 [label="Anticancer Agents\n(e.g., Pt, Ru, Ir complexes)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; pharma_app2 [label="Antimicrobial Agents", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; pharma_app3 [label="Targeted Drug Delivery\n(via covalent linkage)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges core -> catalysis; core -> materials; core -> pharma;

catalysis -> cat_app1; catalysis -> cat_app2;

materials -> mat_app1; materials -> mat_app2; materials -> mat_app3;

pharma -> pharma_app1; pharma -> pharma_app2; pharma -> pharma_app3; } caption: "Figure 3: Key application areas for BMBP complexes."

-

Catalysis: BMBP is used to synthesize ligands for transition metal catalysts. For example, it can be used to prepare cationic ligands for palladium-catalyzed cross-coupling reactions or to build ruthenium and osmium complexes for various catalytic transformations.[1][3]

-

Materials Science: The reactive bromomethyl groups allow BMBP-metal complexes to be incorporated as monomers into polymers, creating metallopolymers with unique electronic or optical properties.[1][4] They also serve as precursors for functional linkers in the synthesis of MOFs and covalent organic frameworks (COFs).[1][3]

-

Drug Development and Medicinal Chemistry: Transition metal complexes are increasingly being explored as therapeutic agents, offering unique geometries and mechanisms of action not accessible to purely organic molecules.[14] BMBP serves as a valuable scaffold in this area. The bipyridine-metal core can act as the pharmacophore, while the bromomethyl groups can be used to attach targeting moieties (for targeted delivery) or other biologically active molecules.[3] For instance, bipyridyl complexes of rhodium and iridium have shown promising anticancer and antiplasmodial activity.[15] The ability to covalently link these complexes to biomolecules is a key strategy in developing next-generation metallodrugs.[14][16]

References

- 1. This compound | 134457-14-0 | Benchchem [benchchem.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.tcd.ie [chemistry.tcd.ie]

- 8. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Hydrophilic sulfonated bis-1,2,4-triazine ligands are highly effective reagents for separating actinides(iii) from lanthanides(iii) via selective formation of aqueous actinide complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ijtsrd.com [ijtsrd.com]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. scispace.com [scispace.com]

- 14. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive half-sandwich Rh and Ir bipyridyl complexes containing artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 4,4'-Bis(bromomethyl)-2,2'-bipyridine as a Versatile Ligand for Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,4'-Bis(bromomethyl)-2,2'-bipyridine as a highly adaptable ligand in various catalytic applications. Its unique structure, combining a robust bidentate chelating unit with reactive bromomethyl functional groups, makes it a valuable building block for the synthesis of sophisticated catalysts.

Introduction

This compound is a bifunctional organic compound featuring a 2,2'-bipyridine core, a well-established chelating ligand for a wide range of transition metals.[1] The key to its versatility lies in the two bromomethyl groups at the 4 and 4' positions. These groups are highly susceptible to nucleophilic substitution, allowing for the facile attachment of various functionalities. This property enables the covalent anchoring of the resulting metal complexes to solid supports, the formation of polymeric catalysts, or the construction of intricate supramolecular assemblies.[1][2]

The bipyridine core itself provides a stable coordination environment for metal ions such as ruthenium(II), iridium(III), palladium(II), rhenium(I), and copper(I), which are known for their rich photophysical, electrochemical, and catalytic properties.[2] Consequently, catalysts derived from this compound find applications in diverse areas including photoredox catalysis, cross-coupling reactions, and CO₂ reduction.

Key Applications in Catalysis

Complexes derived from this compound are instrumental in a variety of catalytic transformations:

-

Photoredox Catalysis: Ruthenium(II) and Iridium(III) complexes of bipyridine derivatives are potent photocatalysts.[3] By modifying the 4,4'-positions of the bipyridine ligand, the photophysical and redox properties of the resulting complexes can be fine-tuned. The bromomethyl groups allow for the synthesis of more elaborate ligands or the immobilization of the catalyst, which is advantageous for catalyst recovery and reuse. These catalysts are employed in a wide array of organic transformations, including atom transfer radical polymerization (ATRP), reductive dehalogenation, and the synthesis of complex organic molecules.

-

Cross-Coupling Reactions: Palladium complexes supported by bipyridine ligands are effective catalysts for Suzuki-Miyaura and other cross-coupling reactions.[4][5] this compound can be used to synthesize specialized ligands or to incorporate the catalytic palladium center into larger structures like Metal-Organic Frameworks (MOFs), creating highly active and recyclable heterogeneous catalysts.[1]

-

Electrocatalytic CO₂ Reduction: Rhenium(I) complexes containing bipyridine ligands are well-studied for the electrochemical reduction of carbon dioxide to carbon monoxide.[2][6] The functionalization of the bipyridine ligand at the 4,4'-positions can enhance the catalytic activity and stability of these complexes. The bromomethyl groups offer a convenient handle to attach these catalytic units to electrode surfaces or incorporate them into conductive polymers.

Data Presentation

The following table summarizes representative quantitative data for catalytic systems utilizing bipyridine-based ligands, highlighting the impact of ligand modification on catalyst performance.

| Catalyst System | Application | Key Performance Metrics | Reference |

| [Re(bpy-BODIPY)(CO)₃Cl] | Electrocatalytic CO₂ Reduction | Second-order rate constant (k) = 3400 M⁻¹s⁻¹ | [2][6] |

| [Re(bpy)(CO)₃Cl] | Electrocatalytic CO₂ Reduction | Second-order rate constant (k) = 1100 M⁻¹s⁻¹ | [2] |

| m-6,6´-Me₂bpy-MOF-PdCl₂ | Suzuki-Miyaura Cross-Coupling | 110-fold activity enhancement over non-functionalized analogue | [1] |

| m-bpy-MOF-PdCl₂ | Suzuki-Miyaura Cross-Coupling | Baseline activity | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a catalyst precursor from this compound and a general protocol for its application in a photocatalytic reaction.

Protocol 1: Synthesis of a Ruthenium(II) Bipyridyl Complex Precursor

This protocol describes the synthesis of a common photocatalyst precursor, cis-[Ru(bpy)₂(Cl)₂], which can be further reacted with a ligand derived from this compound to form a functionalized photocatalyst.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-Bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve RuCl₃·xH₂O (1.0 eq) and 2,2'-bipyridine (2.0 eq) in DMF.

-

Add an excess of LiCl (10 eq) to the solution.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4 hours. The color of the solution will change, typically to a deep red or purple.

-

After cooling to room temperature, add acetone to the reaction mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove excess LiCl and DMF.

-

Wash the solid with diethyl ether to remove any remaining organic impurities.

-

Dry the product, cis-[Ru(bpy)₂(Cl)₂], under vacuum.

Characterization: The product can be characterized by ¹H NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Photocatalytic Atom Transfer Radical Polymerization (ATRP)

This protocol outlines a general procedure for a visible-light-induced ATRP using a copper catalyst formed in situ with a bipyridine-based ligand. While this protocol uses a generic bipyridine ligand, ligands derived from this compound can be employed to create functional polymers.

Materials:

-

Monomer (e.g., methyl acrylate)

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Copper(II) bromide (CuBr₂)

-

Bipyridine-based ligand (e.g., a derivative of this compound)

-

Solvent (e.g., DMSO or DMF)

-

Visible light source (e.g., blue LED lamp, ~450 nm)

Procedure:

-

In a Schlenk flask, add the monomer, initiator, CuBr₂, and the bipyridine-based ligand.

-

Add the solvent and stir the mixture to dissolve all components.

-

Deoxygenate the reaction mixture by several freeze-pump-thaw cycles.

-

Place the flask in proximity to the visible light source and begin irradiation while stirring.

-

Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR spectroscopy (for conversion) and gel permeation chromatography (for molecular weight and dispersity).

-

Once the desired conversion is reached, stop the reaction by exposing the mixture to air and cooling it down.

-

Purify the polymer by precipitation in a non-solvent (e.g., methanol or hexane) and dry under vacuum.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

Caption: Workflow for the synthesis of functionalized catalysts.

Caption: Major catalytic applications of derived catalysts.

References

- 1. researchgate.net [researchgate.net]

- 2. Visible-light-induced copper-mediated reversible deactivation radical polymerisation without additional photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. Ruthenium Tris(bipyridine) Encapsulation in Zeolitic Imidazolate Framework-71 and its Photocatalytic Properties [e-asct.org]

- 6. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4,4'-Bis(bromomethyl)-2,2'-bipyridine in Solar Cells: A Review of Potential Uses and Synthetic Precursor Strategies

While direct applications of 4,4'-Bis(bromomethyl)-2,2'-bipyridine in the fabrication of solar cells are not extensively documented in current scientific literature, its chemical structure suggests significant potential as a versatile precursor for synthesizing functional materials crucial for enhancing the performance and stability of next-generation photovoltaic devices, particularly dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

The core of this compound's utility lies in the reactive bromomethyl groups attached to the bipyridine scaffold. These groups serve as excellent leaving groups for nucleophilic substitution reactions, enabling the straightforward introduction of a wide array of functional moieties. This adaptability allows for the tailoring of molecular properties to suit specific roles within a solar cell's architecture, such as in sensitizing dyes, charge transport materials, or interfacial layers.

Potential Applications in Solar Cell Technology

Based on the established roles of other bipyridine derivatives, the application of this compound can be extrapolated to several key areas:

1. Precursor for Novel Ligands in Dye-Sensitized Solar Cells (DSSCs):

The bipyridine unit is a cornerstone in the design of ruthenium(II) and other metal-complex sensitizers for DSSCs. The bromomethyl groups of this compound can be converted into various anchoring groups (e.g., carboxylic acids, phosphonic acids) or extended π-conjugated systems. These modifications are critical for:

-

Efficient anchoring to the titanium dioxide (TiO₂) photoanode.

-

Broadening the light absorption spectrum of the dye.

-

Facilitating electron injection from the excited dye into the TiO₂ conduction band.

2. Building Block for Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs):

The bipyridine core can be functionalized through the bromomethyl positions to create novel organic hole-transporting materials. The electron-withdrawing nature of the bipyridine can help to lower the highest occupied molecular orbital (HOMO) energy level of the resulting HTM, which can lead to a higher open-circuit voltage (Voc) in the PSC.

3. Interfacial Engineering and Passivation:

Quaternization of the nitrogen atoms in the bipyridine ring, following reactions at the bromomethyl sites, can lead to the formation of ionic compounds. These could be employed as interfacial layers between the perovskite absorber and the charge transport layers (electron transport layer - ETL, or hole transport layer - HTL). Such interlayers can:

-

Passivate defects at the perovskite surface, reducing non-radiative recombination.

-

Tune the energy level alignment at the interfaces for more efficient charge extraction.

-

Act as a barrier to prevent ion migration, enhancing the long-term stability of the device.

4. Crosslinking Agent for Enhanced Stability:

The difunctional nature of this compound allows it to act as a crosslinking agent. It could potentially be used to crosslink polymer-based charge transport layers or to create a crosslinked network at the interface, thereby improving the morphological and operational stability of the solar cell under thermal and light stress.

Experimental Protocols: Synthetic Strategies

While specific protocols for the direct use of this compound in solar cells are not available, the following are generalized synthetic protocols for its conversion into functional materials relevant to solar cell applications.

Protocol 1: Synthesis of 4,4'-Bis(carboxymethyl)-2,2'-bipyridine (A Ligand Precursor)

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Cyanation: Add a stoichiometric excess of sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The reaction is typically heated to reflux for several hours to facilitate the nucleophilic substitution of bromide with cyanide, yielding 4,4'-bis(cyanomethyl)-2,2'-bipyridine.

-

Hydrolysis: The resulting dinitrile is then hydrolyzed to the dicarboxylic acid. This can be achieved by heating the dinitrile in the presence of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution), followed by acidification.

-

Purification: The final product, 4,4'-bis(carboxymethyl)-2,2'-bipyridine, is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Quaternized Bipyridine Derivative (for Interfacial Layers)

-

Alkylation/Quaternization: React this compound with a suitable tertiary amine or phosphine in a polar aprotic solvent like acetonitrile or DMF. The reaction typically proceeds at room temperature or with gentle heating.

-

Anion Exchange (Optional): The resulting bis-quaternary ammonium or phosphonium salt will have bromide as the counter-ion. If a different anion is desired for solubility or electrochemical reasons (e.g., hexafluorophosphate (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻)), an anion exchange reaction can be performed by metathesis with a salt containing the desired anion.

-

Purification: The final quaternized product is typically purified by precipitation from a non-solvent or by recrystallization.

Data Presentation

As there is no direct experimental data on the performance of solar cells utilizing this compound, a quantitative data table cannot be provided. Research focusing on the derivatives synthesized from this precursor would be necessary to generate such data. The performance of solar cells is typically evaluated based on the following parameters, which would be presented in a table for comparison:

-

Power Conversion Efficiency (PCE %)

-

Open-Circuit Voltage (Voc V)

-

Short-Circuit Current Density (Jsc mA/cm²)

-

Fill Factor (FF %)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis of functional materials from this compound and a conceptual workflow for its application in a perovskite solar cell.

Caption: Synthetic pathways from this compound.

Application Notes and Protocols: 4,4'-Bis(bromomethyl)-2,2'-bipyridine in Luminescent Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Bis(bromomethyl)-2,2'-bipyridine as a versatile building block for the synthesis of advanced luminescent materials. The protocols detailed below are based on established methodologies for creating coordination polymers, metal-organic frameworks (MOFs), and fluorescent chemosensors.

Introduction to this compound in Luminescence

This compound is a highly functionalized aromatic ligand precursor. The bipyridine core serves as an excellent chelating agent for a wide range of metal ions, forming the basis of many luminescent metal complexes. The two reactive bromomethyl groups at the 4 and 4' positions provide versatile handles for post-synthetic modification or for direct incorporation into polymeric structures. This dual functionality allows for the rational design of materials with tailored photophysical properties, making them suitable for applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs).

Key Applications and Material Types

The unique structure of this compound allows for its use in several classes of luminescent materials:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bipyridine unit can coordinate with metal centers to form extended one-, two-, or three-dimensional networks. The resulting materials often exhibit interesting photoluminescent properties, which can be modulated by the choice of metal ion and the overall framework topology. These materials are promising candidates for applications in chemical sensing, gas storage, and catalysis.

-

Fluorescent Chemosensors: By incorporating this compound into a larger molecular scaffold containing a fluorophore, highly selective and sensitive chemosensors can be developed. The bipyridine moiety acts as a recognition site for specific analytes, such as metal ions. Binding of the analyte to the bipyridine unit can induce a change in the fluorescence properties of the molecule, such as quenching or enhancement, allowing for qualitative and quantitative detection.

-

Luminescent Metal Complexes: The ligand can be used to synthesize discrete mononuclear or polynuclear metal complexes with transition metals like iridium(III) and platinum(II). These complexes can exhibit strong phosphorescence and are of significant interest for use as emitters in OLEDs and as probes in bioimaging.

Data Presentation: Photophysical Properties of Bipyridine-Based Luminescent Materials

The following table summarizes key photophysical data for representative luminescent materials incorporating a bipyridine chelating unit, illustrating the range of properties that can be achieved.

| Compound/Material | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Analyte Detected | Sensing Mechanism | Reference |

| Pyrene-based Chemosensor | 344 | 377 / 470 | - | Ag⁺ / Fe³⁺ | Ratiometric / Quenching | [1] |

| GFP Chromophore-Bipyridine Sensor (GFZnP BIPY) | 422 | 492 | - | Zn²⁺ | Fluorescence Turn-On | [2] |

| [Zn₂(bpdc)₂(bpee)] MOF | - | - | - | DNT | Fluorescence Quenching | [3] |

| Ru(II) Bipyridine Complex Sensor for Sudan I | - | - | - | Sudan I | Inner Filter Effect | [4] |

| Coumarin-Azacrown Ether Sensor | - | - | - | Ca²⁺ / Pb²⁺ | PET Inhibition | [5] |

Experimental Protocols

Protocol 1: Synthesis of a Luminescent Metal-Organic Framework (MOF)

This protocol is adapted from the solvothermal synthesis of a zinc-based MOF and illustrates a general procedure for creating a luminescent coordination polymer using a bipyridine-type ligand.[3]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

4,4'-Biphenyldicarboxylic acid (H₂bpdc)

-

This compound (as the bipyridine linker)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 20 mL Teflon-lined stainless-steel autoclave, dissolve Zn(NO₃)₂·6H₂O (0.0921 g, 0.31 mmol), H₂bpdc (0.0734 g, 0.30 mmol), and this compound (0.103 g, 0.30 mmol) in 15 mL of DMF.

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, filter the resulting crystalline product and wash with fresh DMF.

-

To activate the MOF, exchange the solvent with a more volatile solvent like acetone for 24 hours, then dry under vacuum at 100 °C for 12 hours to remove the solvent molecules from the pores.

Characterization:

The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystalline structure, thermogravimetric analysis (TGA) to assess its thermal stability, and fluorescence spectroscopy to determine its luminescent properties.

Protocol 2: Synthesis of a "Turn-On" Fluorescent Chemosensor for Zn²⁺

This protocol is based on the synthesis of a GFP chromophore-based sensor and demonstrates how this compound can be functionalized to create a chemosensor.[2]

Materials:

-

This compound

-

A suitable imidazolinone precursor (e.g., one that can react with the bromomethyl groups)

-

Acetic acid

-

Pyrrolidine (catalyst)

Procedure:

-

The this compound is first modified to introduce an aldehyde functionality. This can be achieved through various organic transformations, for example, by reaction with a protected aldehyde equivalent followed by deprotection. For the purpose of this protocol, we assume the availability of [2,2'-bipyridine]-4,4'-dicarbaldehyde, which can be synthesized from this compound.

-

Dissolve [2,2'-bipyridine]-4,4'-dicarbaldehyde and the corresponding imidazolinone precursor in acetic acid.

-

Add a catalytic amount of pyrrolidine to the mixture.

-